molecular formula C8H13N3O2S B13088689 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B13088689
M. Wt: 215.28 g/mol
InChI Key: AHNQRIJXJDTPAI-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a pyrazole ring and a thiane ring. The presence of both nitrogen and sulfur atoms in its structure makes it an interesting compound for various chemical and biological applications. The pyrazole ring is known for its biological activities, while the thiane ring adds to the compound’s chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 5-amino-1H-pyrazole with a thiane derivative. One common method includes the cyclization of 5-amino-1H-pyrazole with a suitable thiane precursor under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization to form the desired heterocyclic structure. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiane ring, leading to different reduced products.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole or thiane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, while the thiane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole: Shares the pyrazole ring but lacks the thiane ring.

    1lambda6-Thiane-1,1-dione: Contains the thiane ring but lacks the pyrazole ring.

Uniqueness

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of both pyrazole and thiane rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1,1-dioxothian-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3O2S/c9-8-1-4-10-11(8)7-2-5-14(12,13)6-3-7/h1,4,7H,2-3,5-6,9H2

InChI Key

AHNQRIJXJDTPAI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C(=CC=N2)N

Origin of Product

United States

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